

Unraveling the Isotopic Signature: A Technical Guide to Acipimox-13C2,15N2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the isotopic labeling pattern of **Acipimox-13C2,15N2**, a crucial stable isotope-labeled internal standard for the quantification and analysis of the lipid-lowering agent Acipimox. This document details the precise locations of the isotopic labels, offers a representative experimental protocol for its use in bioanalytical studies, and presents relevant quantitative data and signaling pathway diagrams.

The Isotopic Labeling Pattern of Acipimox-13C2,15N2

Acipimox-13C2,15N2 is a variant of Acipimox ($C_6H_6N_2O_3$) that has been synthetically modified to incorporate two heavy carbon-13 (^{13}C) isotopes and two heavy nitrogen-15 (^{15}N) isotopes. The precise placement of these isotopes is critical for its function as an internal standard in mass spectrometry-based assays, as it ensures that the labeled molecule co-elutes with the unlabeled analyte while being distinguishable by its higher mass.

The structural formula and the specific locations of the isotopic labels are detailed below. The SMILES (Simplified Molecular Input Line Entry System) string for **Acipimox-13C2,15N2** is O=-INVALID-LINK--=C(C)C=[15N]1">13CO.

Labeling Positions:



- ¹³C at the carboxylic acid carbon: One carbon-13 atom replaces the natural carbon-12 in the carboxyl group (-COOH).
- ¹³C at the C2 position of the pyrazine ring: The second carbon-13 atom is located at the carbon atom of the pyrazine ring to which the carboxyl group is attached.
- 15N at the N1 and N4 positions of the pyrazine ring: Both nitrogen atoms within the pyrazine ring are replaced with nitrogen-15 isotopes.

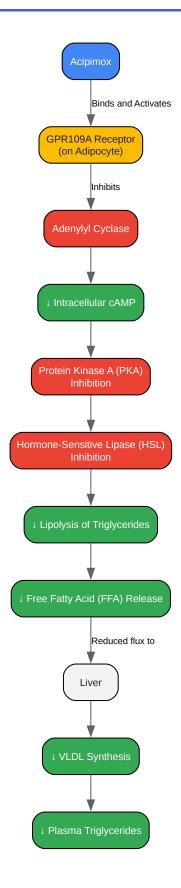
The molecular formula for this labeled compound is $C_4^{13}C_2H_6^{15}N_2O_3$, with a molecular weight of approximately 158.10 g/mol .

Figure 1: Isotopic Labeling Pattern of Acipimox-13C2,15N2

Mechanism of Action of Acipimox

Acipimox is a nicotinic acid derivative that functions as a lipid-lowering agent. Its primary mechanism of action involves the inhibition of lipolysis in adipose tissue.[1] Acipimox binds to and activates the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor, which is highly expressed on the surface of adipocytes. This activation leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn inhibits hormone-sensitive lipase. The reduction in lipase activity decreases the breakdown of triglycerides into free fatty acids (FFAs), thereby lowering the flux of FFAs to the liver. This results in reduced hepatic synthesis of very-low-density lipoprotein (VLDL) and subsequently lower levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the plasma.[1][2]





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Figure 2: Acipimox Signaling Pathway



Representative Experimental Protocol: Quantification of Acipimox in Plasma

While specific published studies utilizing **Acipimox-13C2,15N2** are not readily available, a representative bioanalytical method can be detailed based on established protocols for unlabeled Acipimox and the principles of using stable isotope-labeled internal standards.[3] The following protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Acipimox in human plasma.

1. Sample Preparation:

- To 100 μL of human plasma in a microcentrifuge tube, add 20 μL of the internal standard working solution (Acipimox-13C2,15N2 in methanol).
- Vortex mix for 30 seconds.
- Add 300 μL of acetonitrile to precipitate plasma proteins.
- · Vortex mix for 2 minutes.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase and inject 10 μL into the LC-MS/MS system.
- 2. Liquid Chromatography Conditions:
- LC System: Shimadzu Nexera X2 or equivalent.
- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 5 μm).
- Mobile Phase A: 0.1% Ammonia in Water.
- Mobile Phase B: Acetonitrile.







• Gradient Elution: A linear gradient from 15% to 80% Mobile Phase B over 5 minutes.

• Flow Rate: 0.2 mL/min.

• Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

 MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 5500) with an electrospray ionization (ESI) source.

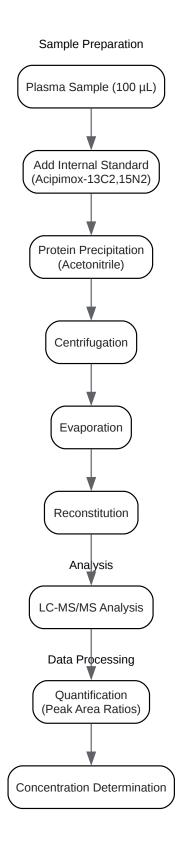
• Ionization Mode: Negative.

• Multiple Reaction Monitoring (MRM) Transitions: See Table 1.

• Ion Source Temperature: 500°C.

• IonSpray Voltage: -4500 V.





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Figure 3: Bioanalytical Workflow for Acipimox



Quantitative Data

The use of a stable isotope-labeled internal standard like **Acipimox-13C2,15N2** is the gold standard in quantitative bioanalysis.[4] It compensates for variability in sample preparation and matrix effects during ionization. The key quantitative parameters are the mass-to-charge ratios (m/z) of the precursor and product ions selected for the MRM analysis.

Table 1: Illustrative Mass Spectrometry Parameters for Acipimox and its Labeled Internal Standard

Compound	Precursor lon (Q1) [M-H] ⁻ (m/z)	Product Ion (Q3) (m/z)	Dwell Time (ms)	Collision Energy (V)
Acipimox	153.0	109.1	150	-22
Acipimox- ¹³ C ₂ , ¹⁵ N ₂ (IS)	157.0	112.1	150	-22

Note: The precursor ion for **Acipimox-13C2,15N2** is +4 Da higher than unlabeled Acipimox due to the two ¹³C and two ¹⁵N atoms. The fragmentation is expected to result in a corresponding mass shift in the product ion.

This technical guide provides a foundational understanding of **Acipimox-13C2,15N2**, its isotopic labeling pattern, and its application in bioanalytical research. The provided diagrams and protocols serve as a valuable resource for scientists and researchers in the field of drug metabolism and pharmacokinetics.

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